4-CHLORO-2-(3-TRIFLUOROMETHOXYPHENYL)BENZOIC ACID

Description

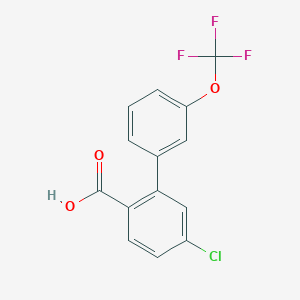

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-9-4-5-11(13(19)20)12(7-9)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHMZFHWDLWYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691777 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261623-19-1 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 4 Chloro 2 3 Trifluoromethoxyphenyl Benzoic Acid and Analogues

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone for constructing biaryl systems. Among these, palladium-catalyzed methods are the most versatile and widely employed due to their high efficiency, functional group tolerance, and predictable reactivity.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds between aryl groups. gre.ac.uk It typically involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex. researchgate.netrsc.org This reaction is highly favored for synthesizing biphenyl carboxylic acids due to its mild conditions and compatibility with the carboxylic acid functional group. researchgate.net

The synthesis of 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura coupling would typically proceed by coupling a 4-chloro-2-halobenzoic acid derivative with (3-trifluoromethoxyphenyl)boronic acid. Key components of this reaction include:

Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, or heterogeneous catalysts like Pd/C. acs.orgnih.gov The choice of catalyst and associated ligands is crucial for achieving high yields.

Ligands: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, or SPhos are often employed to stabilize the palladium center and facilitate the catalytic cycle. nih.gov

Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. researchgate.net

Solvent System: A mixture of an organic solvent (like DME, THF, or toluene) and water is commonly used. acs.org

The table below summarizes typical conditions used for Suzuki-Miyaura couplings in the synthesis of analogous biphenyl carboxylic acids.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzoic Acid | Aryl Boronic Acid | PdCl₂/Fullerene-Support | K₂CO₃ | Water | >90% | researchgate.netresearchgate.net |

| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 64% | acs.org |

| (2-Bromophenyl)diphenylarsine | Aryl Boronic Acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80-99% | rsc.org |

While the Suzuki-Miyaura coupling is predominant, other palladium-catalyzed reactions can also be employed for biphenyl synthesis. These reactions offer alternative pathways that may be advantageous depending on the specific substrates or desired reaction conditions.

Hiyama Coupling: This reaction couples an aryl halide or triflate with an organosilicon compound, such as an aryltrifluorosilane. nih.gov It is activated by a fluoride (B91410) source (e.g., TBAF) and can be highly efficient for constructing biaryl linkages. For example, phenyltrifluorosilane (B1582143) has been successfully coupled with various aryl chlorides using a Pd(OAc)₂/XPhos catalyst system. nih.gov

Stille Coupling: This involves the reaction of an organotin compound (arylstannane) with an aryl halide. While highly effective, the toxicity of organotin reagents and byproducts has limited its widespread use in pharmaceutical synthesis.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an aryl halide. Organozinc compounds are highly reactive but can be sensitive to moisture and air.

These alternative methods broaden the scope of available tools for constructing the central biphenyl core of the target molecule.

Regioselective Functionalization of the Benzoic Acid Moiety

Achieving the correct substitution pattern on the benzoic acid ring is critical. Regioselective functionalization refers to reactions that introduce a substituent at a specific position on a molecule that already possesses other functional groups. acs.org In the context of this compound, the introduction of the aryl group at the C2 position (ortho to the carboxylic acid) is a key challenge.

One advanced strategy involves the direct C-H functionalization of a pre-existing benzoic acid derivative. nih.gov Carboxylate-directed ortho-C-H activation has emerged as a powerful tool. In these reactions, the carboxylic acid group acts as a directing group, coordinating to a transition metal catalyst (e.g., rhodium, ruthenium, or palladium) and guiding the functionalization to the adjacent C-H bond. nih.govacs.org For instance, ruthenium-catalyzed ortho-allylation of benzoic acids has been demonstrated, showcasing the directing power of the carboxylate group. nih.gov While this approach is more atom-economical than cross-coupling, its application to arylation for this specific target would depend on the development of a suitable catalytic system.

More traditionally, the required 2,4-disubstituted benzoic acid precursor is synthesized from a starting material where the substitution pattern is already established or can be easily installed through classical electrophilic aromatic substitution reactions, where the directing effects of existing substituents control the regiochemical outcome.

Introduction of Halogen and Trifluoromethoxy Substituents

The substituents on both aromatic rings—the chlorine atom and the trifluoromethoxy group—are crucial for the molecule's properties. These groups are typically introduced either onto the starting materials before the cross-coupling step or, less commonly, onto the biphenyl scaffold after its formation.

The chlorine atom at the C4 position of the benzoic acid ring can be introduced using various chlorination methods. The choice of method depends on the substrate and the desired selectivity.

Direct Electrophilic Chlorination: Benzoic acid derivatives can be chlorinated using chlorinating agents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or I₂). orgsyn.orggoogle.com The regioselectivity is governed by the directing effects of the substituents already on the ring.

Sandmeyer Reaction: If starting from an aminobenzoic acid (e.g., 4-aminobenzoic acid), the amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. mdpi.com This is a highly reliable method for introducing chlorine at a specific position.

Chlorination with Other Reagents: Reagents such as N-chlorosuccinimide (NCS) or phosphorus trichloride (B1173362) (PCl₃) can also be used for chlorination, although PCl₃ is more commonly used to convert carboxylic acids to acyl chlorides. researchgate.netnih.gov

The table below provides examples of reagents used for the chlorination of aromatic acids.

| Reagent | Catalyst/Conditions | Typical Application | Reference |

|---|---|---|---|

| PCl₃ | Heat (60-100 °C) | Conversion of carboxylic acid to acyl chloride | researchgate.net |

| Cl₂ | Iodine / H₂SO₄ | Exhaustive chlorination of benzoic acid | orgsyn.org |

| NaNO₂ / HCl, then CuCl | Ice-salt bath | Conversion of an amino group to a chloro group (Sandmeyer) | mdpi.com |

| Cl₂ | Iron chloride / H₂SO₄ | Chlorination of difluorobenzoic acid | google.com |

The trifluoromethoxy (-OCF₃) group is typically present on the boronic acid or aryl halide partner before the coupling reaction, as its direct introduction onto a complex molecule can be challenging.

Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy (-OCF₃) group is a critical step in the synthesis of this compound and its analogues. This functional group is known to enhance metabolic stability, lipophilicity, and bioavailability of molecules. nih.gov Several strategies have been developed for trifluoromethoxylation, broadly categorized as direct and indirect methods.

Direct trifluoromethoxylation involves the introduction of the -OCF₃ group in a single step. One common approach is the reaction of a phenol (B47542) with a trifluoromethylating agent. For instance, the O-trifluoromethylation of phenols can be achieved using hypervalent iodine reagents. acs.org Another direct method involves the use of electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, on phenols. acs.org More recent advancements include photocatalytic methods for the generation of the trifluoromethoxy radical, which can then react with aryl halides. chemrxiv.org

Indirect methods, on the other hand, involve a multi-step sequence. A classical approach is the chlorination of a corresponding anisole (B1667542) to form a trichloromethyl ether, followed by a halogen exchange reaction (halex) using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to yield the trifluoromethyl ether. nih.gov Another indirect route involves the conversion of phenols to xanthates, which are then subjected to oxidative desulfurization-fluorination. chemrxiv.orgsnnu.edu.cn

The choice of trifluoromethoxylation strategy often depends on the substrate's functional group tolerance, the desired regioselectivity, and the scalability of the reaction.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The synthesis of the biaryl ether core of this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Suzuki-Miyaura coupling.

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. mdpi.comresearchgate.net Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, and can result in moderate yields. oregonstate.eduresearchgate.net However, modern modifications, including the use of ligands and improved copper catalysts, have made the reaction conditions milder and have broadened its applicability. acs.orgmdpi.com The efficiency of the Ullmann reaction can be influenced by the nature of the substituents on both the aryl halide and the phenol. Electron-withdrawing groups on the aryl halide generally facilitate the reaction. researchgate.net

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an aryl boronic acid and an aryl halide, has become a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis. nsf.govmdpi.com This method generally offers milder reaction conditions, higher yields, and greater functional group tolerance compared to the classical Ullmann reaction. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. dntb.gov.ua

A direct comparative analysis for the synthesis of this compound is not extensively documented in the literature. However, based on general principles and documented syntheses of similar biaryl ethers, a hypothetical comparison can be made:

| Feature | Ullmann Condensation | Suzuki-Miyaura Coupling |

| Catalyst | Copper-based | Palladium-based |

| Reaction Conditions | Often requires higher temperatures | Generally milder conditions |

| Yields | Can be moderate to good with modern methods | Often high to excellent |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally broad |

| Substrate Scope | Effective for a range of aryl halides and phenols | Very broad, including complex molecules |

| Selectivity | Good, but side reactions can occur | High, with minimal side products |

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of 2-bromo-4-chlorobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid. An Ullmann approach would likely involve the reaction of 2-bromo-4-chlorobenzoic acid with 3-(trifluoromethoxy)phenol. The Suzuki-Miyaura route would likely be favored due to its typically higher efficiency and milder conditions, which would be beneficial for preserving the trifluoromethoxy group.

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable)

The structure of this compound allows for the existence of atropisomers if rotation around the C-C bond connecting the two aryl rings is restricted. This can occur if there are bulky substituents in the ortho positions of both rings. While the parent compound may not exhibit stable atropisomerism at room temperature, its analogues with additional ortho substituents could be chiral.

The asymmetric synthesis of axially chiral diaryl ethers is a developing field of research. rsc.orgresearchgate.netnih.gov Several strategies have been explored, including:

Chiral Ligand-Controlled Coupling: Utilizing chiral ligands in copper-catalyzed Ullmann-type reactions can induce enantioselectivity in the formation of the diaryl ether bond. oregonstate.edunih.gov

Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral phosphoric acids, have been successfully employed in the atroposelective synthesis of diaryl ethers. chemrxiv.orgsnnu.edu.cnrsc.orgnih.gov These catalysts can achieve high enantioselectivities under mild conditions.

Chemo-enzymatic Methods: Biocatalysis, using enzymes, can offer a highly selective route to chiral compounds. While specific examples for analogues of the target molecule are not readily available, the hydroxylation of biphenyls by microorganisms like Trichosporon mucoides demonstrates the potential of enzymatic transformations in modifying biaryl structures, which could be a starting point for chemo-enzymatic routes to chiral analogues. nih.gov

For a potential chiral analogue of this compound, an asymmetric Ullmann or Suzuki-Miyaura coupling employing a suitable chiral ligand or catalyst would be a promising approach to achieve enantiocontrol. The development of such methods would be valuable for investigating the biological activity of individual enantiomers.

Preclinical Investigation of Biological Activities: in Vitro and in Vivo Models

Exploration of Antimicrobial Potential

No studies reporting the antibacterial or antifungal spectrum and efficacy of 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid are currently available.

Data not available.

Data not available.

Anti-Inflammatory Modulatory Effects

There are no published findings on the anti-inflammatory properties of this compound.

Anticancer Activity Profiling in Cellular Models

The anticancer or cytotoxic potential of this compound in cellular models has not been reported in the available literature.

Enzyme Inhibition Studies of Structurally Related Compounds

Direct studies on the sEH inhibitory activity of this compound are not present in the current body of scientific research.

Protein Kinase Inhibition (e.g., c-Raf, VEGFR-2, c-KIT)

The inhibitory activity of this compound against key protein kinases involved in oncogenesis and angiogenesis has been a subject of preclinical investigation. This compound has demonstrated a multi-targeted inhibition profile, particularly against Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and the KIT proto-oncogene receptor tyrosine kinase (c-KIT).

c-Raf Inhibition: As a downstream effector in the RAS-RAF-MEK-ERK signaling pathway, c-Raf (or Raf-1) is a critical target in cancer therapy. Studies have shown that compounds structurally related to this compound can inhibit c-Raf. For instance, the multi-target inhibitor Regorafenib, for which this benzoic acid derivative is an intermediate, demonstrates an IC50 value of 2.5 nM against Raf-1 in cell-free assays.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 playing a central role. Inhibition of this receptor is a key mechanism for many anti-cancer agents. selleckchem.comnih.govmdpi.com The compound class to which this compound belongs has shown potent activity against VEGFR-2. For example, Regorafenib inhibits VEGFR-2 with an IC50 of 4.2 nM. selleckchem.com Similarly, other potent inhibitors like Axitinib and Cabozantinib show IC50 values of 0.2 nM and 0.035 nM, respectively, highlighting the importance of targeting this kinase. selleckchem.com

c-KIT Inhibition: The c-KIT receptor is vital for the development and maintenance of various cell types, and its mutation or overactivation is a known driver in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov Preclinical data for related multi-kinase inhibitors show significant c-KIT inhibition, with IC50 values of 7 nM for Regorafenib and 4.6 nM for Cabozantinib. selleckchem.com

Interactive Data Table: Kinase Inhibition Profile of Structurally Related Compounds

| Kinase Target | Related Compound | IC50 (nM) |

| c-Raf (Raf-1) | Regorafenib | 2.5 |

| VEGFR-2 | Regorafenib | 4.2 |

| VEGFR-2 | Axitinib | 0.2 |

| VEGFR-2 | Cabozantinib | 0.035 |

| c-KIT | Regorafenib | 7 |

| c-KIT | Cabozantinib | 4.6 |

Proteasome Activity Modulation

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating processes like cell cycle progression, signal transduction, and apoptosis. nih.govnih.gov The 26S proteasome, which consists of a 20S core particle and a 19S regulatory particle, contains three primary proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). nih.gov While extensive research exists on various molecules that can either inhibit or activate the proteasome, specific data detailing the direct modulatory effects of this compound on proteasome activity are not extensively documented in publicly available literature. Therapeutic strategies often focus on proteasome inhibition as a method to induce apoptosis in cancer cells. nih.gov

Immunomodulatory Effects in Murine Models

The interaction of small molecule inhibitors with the immune system is a significant area of preclinical research. Investigations into the immunomodulatory effects of various compounds are often conducted using murine models, assessing endpoints such as T cell-dependent antibody responses (TDAR). nih.govresearchgate.net These studies help to understand how a compound might affect the body's ability to mount an immune response. nih.govresearchgate.net While the immunomodulatory profile of specific environmental compounds like per- and polyfluoroalkyl substances (PFAS) has been evaluated in C57BL/6 mice, detailed studies focusing solely on the immunomodulatory effects of this compound in murine models are not widely available in the current body of scientific literature. nih.govresearchgate.net

Investigation of Other Pharmacological Receptors and Pathways

Beyond its primary targets, the broader pharmacological profile of this compound and its derivatives involves interaction with a range of other receptors and signaling pathways. As multi-kinase inhibitors, these compounds often exhibit activity against a spectrum of kinases that share structural similarities in their ATP-binding pockets.

Other notable targets for this class of compounds include:

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

Fibroblast Growth Factor Receptor (FGFR): Plays a role in cell proliferation, migration, and differentiation.

Proto-oncogene tyrosine-protein kinase RET: A receptor tyrosine kinase involved in neural development.

Mechanistic Insights into Molecular and Cellular Interactions

Elucidation of Specific Molecular Targets and Binding Mechanisms

Detailed studies to identify the specific molecular targets of 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid have not been extensively reported. However, compounds with a similar benzoic acid backbone are known to interact with a variety of biological molecules. For instance, certain chlorinated benzoic acid derivatives have been investigated for their inhibitory effects on ion channels. One such related compound, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as a specific inhibitor of the transient receptor potential cation channel subfamily M member 4 (TRPM4). nih.gov Notably, CBA does not significantly affect other TRP channels or a panel of 17 other ion channel targets, suggesting a degree of specificity in its binding. nih.gov The precise binding mechanism of these types of compounds to their target proteins often involves a combination of hydrophobic, van der Waals, and electrostatic interactions, dictated by the specific amino acid residues in the binding pocket.

Interrogation of Cellular Signaling Pathway Modulation

The influence of this compound on cellular signaling pathways is an area that warrants further investigation. Generally, the modulation of cellular signaling can occur through various mechanisms, including the direct inhibition of enzymes, activation or blockade of receptors, or interference with protein-protein interactions. For example, chloride ions, a component of the compound , are crucial for regulating numerous physiological functions, including cellular signaling. nih.gov The broader class of compounds to which this benzoic acid derivative belongs may influence pathways related to inflammation and cell proliferation. The therapeutic mechanisms of action for related compounds can include neovascularization, tissue regeneration, and a reduction in inflammation, which are all processes governed by complex signaling cascades.

Structure-Mechanism Relationships of Enzyme Inhibition

The relationship between the chemical structure of this compound and its potential enzyme inhibitory activity is not well-documented. However, structure-activity relationship (SAR) studies of similar molecules can provide insights. The presence and position of the chloro and trifluoromethoxy groups on the phenyl rings, as well as the carboxylic acid moiety, are expected to be critical determinants of its biological activity. For many enzyme inhibitors, the carboxylic acid group can act as a key interacting group, forming hydrogen bonds or ionic interactions with active site residues. The halogen substituents can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its binding affinity and selectivity for a particular enzyme.

Ligand-Receptor Interaction Dynamics

The dynamic interplay between this compound and its potential biological receptors remains to be characterized. Understanding these dynamics involves studying the kinetics of binding (on- and off-rates) and the conformational changes that may occur in both the ligand and the receptor upon binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to quantify these interactions. For structurally related compounds, ligand-based virtual screening has been utilized to discover ion channel inhibitors, suggesting that computational approaches could also be valuable in predicting the interaction dynamics of this compound with its targets. nih.gov

Cellular Uptake and Subcellular Distribution Studies

There is a lack of specific studies on the cellular uptake and subcellular distribution of this compound. The physicochemical properties of the compound, such as its lipophilicity and pKa, will likely govern its ability to cross cellular membranes. The trifluoromethoxy group would increase its lipophilicity, potentially facilitating its passage through the lipid bilayer of cell membranes. Once inside the cell, the compound's distribution to different organelles would depend on its specific interactions with subcellular components. For example, some related compounds have been reported to prevent endosomal hyperacidification, suggesting a potential localization to endosomes. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen (Chloro) Substitution on Biological Activity

The presence and position of halogen atoms on a phenyl ring can significantly modulate a molecule's biological activity. In 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid, the chlorine atom at the 4-position of the benzoic acid ring plays a critical role. Halogen substituents can influence a compound's lipophilicity, electronic character, and steric profile, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Research on related halogenated benzoic acid derivatives has shown that the nature and position of the halogen can lead to significant variations in biological activity. For instance, in a series of substituted 2-phenylbenzoic acids, the introduction of a chloro or bromo substituent at the 4-position often leads to enhanced potency compared to the unsubstituted analog. This enhancement is attributed to favorable interactions within the binding pocket of the target protein.

To illustrate the impact of halogen substitution, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 2-(3-trifluoromethoxyphenyl)benzoic acid analogs with different substituents at the 4-position, demonstrating the potential effect of the chloro group.

| Substituent at 4-position | Hypothetical MIC (µM) |

| H | 25 |

| F | 15 |

| Cl | 8 |

| Br | 10 |

| I | 18 |

This table is for illustrative purposes to demonstrate the potential impact of halogen substitution on biological activity.

Influence of Trifluoromethoxy Group Position and Nature

The trifluoromethoxy (-OCF₃) group is a key feature of this compound, located at the 3-position (meta) of the second phenyl ring. This group is known for its unique electronic and steric properties, which are highly advantageous in drug design.

The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic. Its presence can significantly enhance the metabolic stability of the compound by blocking potential sites of oxidative metabolism. The high lipophilicity of the -OCF₃ group can also improve membrane permeability and bioavailability.

The position of the trifluoromethoxy group is crucial. In the meta-position, its electron-withdrawing effect influences the electronic properties of the phenyl ring, which can be critical for molecular recognition by the target. The nature of this group, being a trifluorinated ether, provides a unique combination of properties compared to a simple methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃) group. It is more lipophilic and metabolically stable than a methoxy group and has different steric and electronic effects compared to a trifluoromethyl group.

The following table illustrates the potential influence of the substituent at the 3-position of the second phenyl ring on the biological activity of 4-chloro-2-phenylbenzoic acid analogs.

| Substituent at 3-position | Hypothetical IC₅₀ (nM) |

| H | 150 |

| OCH₃ | 80 |

| CF₃ | 45 |

| OCF₃ | 20 |

This table is for illustrative purposes to demonstrate the potential impact of the trifluoromethoxy group on biological activity.

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid (-COOH) moiety is a fundamental component of this compound, playing a pivotal role in molecular recognition and binding to biological targets. This functional group is ionizable at physiological pH, forming a carboxylate anion (-COO⁻).

The negatively charged carboxylate can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine, lysine, or histidine, within the binding site of a receptor or enzyme. Additionally, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor, further strengthening the interaction with the target.

The planar nature of the carboxylic acid group also contributes to its binding by allowing for favorable van der Waals interactions and potentially participating in pi-stacking interactions with aromatic residues in the binding pocket. The orientation of the carboxylic acid relative to the rest of the molecule is critical for establishing these key interactions.

Conformational Flexibility and Rigidity in Structure-Activity Relationship

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses a degree of conformational flexibility due to the rotation around the single bond connecting the two phenyl rings. The dihedral angle between the two rings is influenced by the steric hindrance of the substituents at the ortho positions.

In 2-substituted benzoic acids, the presence of a substituent at the 2-position can force the carboxylic acid group out of the plane of the phenyl ring. Similarly, the interaction between the two phenyl rings can lead to a non-planar conformation. This twisting of the molecule can be crucial for fitting into the three-dimensional binding site of a target protein.

A certain degree of rigidity can be beneficial for activity by reducing the entropic penalty upon binding. However, some flexibility is often required for the molecule to adopt the optimal conformation for binding. SAR studies on related biaryl compounds have shown that the degree of twisting between the aromatic rings can significantly impact potency.

The following table shows hypothetical binding affinities for analogs with varying degrees of conformational restriction.

| Compound Type | Dihedral Angle (°) | Hypothetical Binding Affinity (Kᵢ, nM) |

| Flexible Analog | 45-65 | 50 |

| Conformationally Restricted Analog A | 30 | 120 |

| Conformationally Restricted Analog B | 60 | 15 |

This table is for illustrative purposes to demonstrate the potential impact of conformational flexibility on binding affinity.

Design Strategies for Analog Generation and Activity Optimization

The optimization of the biological activity of this compound involves the strategic design and synthesis of analogs. Several strategies can be employed based on the SAR and SPR data.

Halogen Substitution: Exploring different halogen atoms (F, Br, I) at the 4-position or moving the chloro group to other positions on the benzoic acid ring can help to fine-tune lipophilicity and electronic properties for optimal target interaction.

Modification of the Trifluoromethoxy Group: The position of the -OCF₃ group can be varied (e.g., to the 2- or 4-position) to probe different regions of the binding pocket. Replacing it with other bioisosteric groups, such as a trifluoromethyl (-CF₃) or a pentafluorosulfanyl (-SF₅) group, can also lead to improved activity.

Carboxylic Acid Bioisosteres: If the carboxylic acid moiety contributes to poor pharmacokinetic properties, it can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving properties like membrane permeability.

Conformational Constraint: Introducing bridges or bulky groups to restrict the rotation between the two phenyl rings can lock the molecule into a more active conformation, thereby increasing potency and selectivity.

Electronic and Steric Effects on Biological Activity

The biological activity of this compound is governed by a delicate balance of electronic and steric effects of its substituents.

Electronic Effects: The chloro and trifluoromethoxy groups are both strongly electron-withdrawing. These groups influence the pKa of the carboxylic acid and the electron density distribution across the aromatic rings. These electronic modifications can enhance interactions with the biological target through dipole-dipole or electrostatic interactions. The electron-withdrawing nature of these groups also contributes to the metabolic stability of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to model the relationship between these physicochemical properties and biological activity. Parameters such as Hammett constants (σ) for electronic effects and Taft steric parameters (Es) or molar refractivity (MR) for steric effects can be used to develop predictive models for designing more potent analogs.

The following table provides some common physicochemical parameters for the key substituents.

| Substituent | Hammett Constant (σp) | Hansch Lipophilicity Parameter (π) | Molar Refractivity (MR) |

| Cl | 0.23 | 0.71 | 6.03 |

| OCF₃ | 0.35 | 1.04 | 7.86 |

These values are representative and can vary slightly depending on the specific molecular context.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid. These calculations begin by determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. From this optimized structure, a wealth of electronic data can be derived.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Reactivity descriptors, including electronegativity, chemical hardness, and softness, can be quantified from these orbital energies. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Illustrative Quantum Chemical Parameters for this compound

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For this compound, docking simulations can predict its binding affinity and mode of interaction within the active site of a biological target, such as an enzyme or receptor. iucr.orgresearchgate.net Biphenyl (B1667301) carboxylic acid derivatives are known to interact with targets like cyclooxygenase (COX) enzymes. researchgate.net Docking studies would place the molecule into the enzyme's binding pocket and score the potential poses based on favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. rjpbr.com

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. tandfonline.com MD simulations model the motion of every atom in the system, providing a dynamic view of the binding. This allows researchers to assess the stability of key interactions, observe conformational changes in both the ligand and the protein, and calculate the binding free energy, which offers a more rigorous prediction of binding affinity than docking scores alone. tandfonline.com

Table 2: Representative Molecular Docking and Dynamics Simulation Results

| Parameter | Example Finding | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicts strong binding affinity to the target protein. researchgate.net |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Identifies specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond (carboxylic acid), Pi-Pi stacking (biphenyl rings) | Describes the nature of the binding forces. |

| MD Simulation RMSD | < 2.0 Å | Indicates the ligand-protein complex is stable over the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of compounds related to this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. tandfonline.com

These methods involve aligning the set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. tandfonline.com A statistical method, typically Partial Least Squares (PLS), is then used to generate a mathematical equation linking variations in these fields to changes in biological activity. benthamdirect.com The resulting 3D-QSAR models are often visualized as contour maps, which highlight the regions where modifications to the molecular structure are predicted to increase or decrease activity, thereby guiding the design of more potent analogues. tandfonline.comnih.gov

Table 3: Typical Statistical Results for a 3D-QSAR Model

| Statistical Parameter | Value | Indication |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Good internal model predictivity. benthamdirect.com |

| r² (Non-cross-validated r²) | > 0.9 | Strong correlation between predicted and actual activity for the training set. nih.gov |

| Predicted r² (for test set) | > 0.6 | Good predictive power for external compounds. tandfonline.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model for this compound and its analogues would be developed by superimposing a set of active compounds and identifying common features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.comnih.gov

For this specific molecule, likely pharmacophoric features would include a hydrogen bond acceptor/donor (from the carboxylic acid), two aromatic rings (from the biphenyl core), and a hydrophobic or halogen bonding feature (from the chloro and trifluoromethoxy groups). nih.gov Once validated, this pharmacophore model serves as a 3D query to screen large chemical databases, rapidly identifying novel and structurally diverse compounds that are likely to possess the same biological activity. nih.gov

Table 4: Example Pharmacophore Features for Biphenyl Carboxylic Acid Analogues

| Feature Type | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of carboxylic acid | Forms hydrogen bonds with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Hydroxyl group of carboxylic acid | Forms hydrogen bonds with acceptor residues in the target. |

| Aromatic Ring (AR) | Chlorinated phenyl ring | Engages in Pi-stacking interactions. |

| Aromatic Ring (AR) | Trifluoromethoxyphenyl ring | Engages in Pi-stacking interactions. |

| Hydrophobic (HY) | Trifluoromethoxy group | Participates in hydrophobic interactions. |

Conformational Analysis and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution across the molecule's surface. rsc.org The MEP map identifies regions that are electron-rich (negative potential, typically shown in red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, shown in blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential around the carboxylic acid oxygens and the chlorine atom, and positive potential near the carboxylic acid hydrogen. nih.gov

Theoretical Studies of Intermolecular Interactions

Theoretical studies are essential for characterizing the non-covalent interactions that govern how this compound interacts with itself and with other molecules. A primary interaction for carboxylic acids is the formation of strong hydrogen-bonded dimers, where two molecules associate via O-H···O hydrogen bonds. uky.edunih.gov

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile. nih.gov Computational methods like Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these hydrogen and halogen bonds. acs.org Understanding these interactions is crucial for predicting crystal packing and the specific contacts the molecule might form within a protein's active site. researchgate.net

Derivatives and Analogues: Design, Synthesis, and Comparative Biological Evaluation

Synthesis of Biphenyl (B1667301) Carboxylic Acid Analogues with Varying Substituents

The synthesis of biphenyl carboxylic acid analogues is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). The core structure of 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid provides a scaffold that can be systematically modified. Synthetic strategies often involve cross-coupling reactions to create the biphenyl framework, followed by the introduction or modification of substituents on either aromatic ring. arabjchem.orgresearchgate.net

Key synthetic approaches include:

Suzuki Coupling: A versatile method for forming the carbon-carbon bond between the two phenyl rings, starting from appropriately substituted boronic acids and aryl halides.

Modification of Existing Scaffolds: Easily accessible biphenyls, such as 4,4'-biphenyldicarboxylic acid, can be chemically modified through reactions like halogenation, amination, or alkylation to introduce desired functional groups. arabjchem.org

Michael-type Condensation: This method has been used to prepare 3-aryl-6-alkylcyclohex-2-en-1-ones as key intermediates, which can then be converted to lateral chloro-substituted biphenyl derivatives. tandfonline.com

The introduction of different substituents, such as fluoro (F) and trifluoromethyl (CF3) groups, has been shown to synergistically contribute to the antimicrobial efficacy of some biphenyl derivatives. researchgate.net The strategic placement of these and other groups (e.g., chloro, bromo, dichloro) on the phenyl rings allows chemists to fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity. nih.govnih.gov

Introduction of Diverse Heterocyclic Moieties onto the Benzoic Acid Scaffold

To expand the chemical space and modulate pharmacological properties, diverse heterocyclic moieties can be incorporated into the benzoic acid scaffold. Heterocyclic rings are prevalent in many pharmaceuticals due to their ability to engage in specific interactions with biological targets and improve physicochemical properties.

Synthetic strategies for incorporating these moieties often begin with the carboxylic acid group. For instance, biphenyl-4-carboxylic acid hydrazide can serve as a key intermediate. asianpubs.org This hydrazide can be condensed with various building blocks to form different heterocyclic systems:

Imidazolinones: Prepared by condensing the acid hydrazide with 5-oxazolone derivatives. asianpubs.org

1,3,4-Oxadiazoles: Synthesized from acid hydrazides, these five-membered rings are known to be part of various biologically active compounds. nahrainuniv.edu.iqmdpi.com

1,2,4-Triazoles and 1,3,4-Thiadiazoles: These can also be synthesized from acid hydrazides or their thiosemicarbazide derivatives and are important scaffolds in medicinal chemistry. nahrainuniv.edu.iqresearchgate.netresearchgate.net

Replacing the benzene (B151609) ring of the benzoic acid motif with heterocyclic rings like pyridine, pyridine-N-oxide, or oxazole has also been explored, although in some series, this modification has led to a decrease in potency. nih.gov Nevertheless, the introduction of heterocycles remains a valuable strategy for creating novel analogues with potentially improved activity or selectivity. mdpi.com

Exploration of Different Linkers and Bridging Units

In the context of related structures, such as carboxylic acid-based inhibitors, modifications to the linker have been shown to be critical for activity. nih.gov For example, in a series of STAT3 inhibitors, replacing a glycine-based linker with an alanine or proline-based linker resulted in analogues with improved inhibitory activity. nih.govacs.org

Common types of linkers explored in drug design include:

Amide and Sulfonamide Linkers: These provide structural rigidity and specific hydrogen bonding capabilities. acs.org

Methylene Spacers: Simple alkyl chains that can be varied in length to optimize the distance between key pharmacophores. acs.org

pH-Sensitive Linkers: Linkers like acylhydrazones can be designed to cleave under the acidic conditions found in specific cellular compartments like endosomes or lysosomes, allowing for targeted drug release. nih.gov

Non-cleavable Linkers: Thioether bonds, for example, create a stable link, and the release of the active compound relies on the degradation of the entire molecule within the cell. researchgate.netwuxiapptec.com

The choice of linker is a critical design element that can impact stability, solubility, and the precise presentation of the molecule to its biological target. wuxiapptec.com

Comparative Analysis of In Vitro Biological Activities of Derivatives

The synthesized derivatives of this compound and related compounds are subjected to a battery of in vitro assays to determine their biological activity. This comparative analysis is crucial for identifying promising candidates and understanding structure-activity relationships. Biphenyl derivatives have been evaluated for a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. arabjchem.orgasianpubs.org

For example, various studies have demonstrated the antimicrobial potential of biphenyl derivatives and related structures. The introduction of specific halogen substituents has been shown to enhance bactericidal activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, derivatives incorporating 1,3,4-oxadiazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The table below summarizes representative in vitro biological activity data for various classes of derivatives structurally related to the core compound.

| Compound Class | Modification | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| Halogenated Benzamides | Varying chloro- and bromo-substituents | Antibacterial (MRSA) | Compounds with 3,4-dichloro and 4-bromo substitutions showed significant bactericidal effects. | nih.gov |

| Oxadiazole-phenols | Incorporation of 1,3,4-oxadiazole ring | Anticancer / Antibacterial | A 3,4,5-trimethoxyphenyl substituted analogue showed significant anticancer activity. A 4-nitrophenyl substituted analogue showed promising antibacterial activity (MIC = 8 µg/mL). | mdpi.com |

| STAT3 Inhibitors | Proline-based linker | Enzyme Inhibition (STAT3) | (R)-configuration Pro-based analogue showed improved potency (IC50 = 2.4 µM) compared to the parent compound. | nih.govacs.org |

| Valine-derived Oxazoles | Incorporation of 1,3-oxazole ring | Antimicrobial | Exhibited activity against Gram-positive bacterial strains and C. albicans. | mdpi.com |

| Triazole Benzoic Hybrids | Incorporation of 1H-triazole ring | Antioxidant (DPPH/ABTS assay) | Parent thioether derivative showed high radical scavenging activity (IC50 ~56 µg/mL). | mdpi.com |

Identification of Key Structural Features for Enhanced Biological Potency

Through the systematic synthesis and comparative biological evaluation of derivatives, key structural features essential for enhanced potency can be identified. This structure-activity relationship (SAR) analysis provides a roadmap for designing more effective molecules.

Based on studies of related biphenyl carboxylic acids and their analogues, several key features have emerged:

Halogenation Pattern: The position and nature of halogen substituents on the phenyl rings are critical. For instance, in some series, bis-fluoro substitution at the meta-position or specific chloro-substitutions have been found to synergistically enhance antimicrobial efficacy. researchgate.netnih.gov

Carboxylic Acid Group: The carboxyl group is often a key pharmacophore, participating in crucial interactions with biological targets. Its replacement can lead to a loss of activity, though isosteres like hydroxamic acids have sometimes been successful. acs.org

Linker Stereochemistry and Rigidity: For analogues containing chiral linkers, the stereochemistry can be paramount. For example, the (R)-configuration of certain alanine and proline-based linkers was found to be superior for STAT3 inhibition. nih.govacs.org The rigidity imparted by cyclic linkers like proline can also improve metabolic stability and potency. nih.gov

Nature of the Heterocyclic Ring: The choice of an incorporated heterocyclic moiety significantly impacts the biological profile. For example, the electron-withdrawing nature of a 4-nitrophenyl group on an oxadiazole ring was beneficial for antibacterial activity in one study. mdpi.com

The systematic exploration of these structural features allows for the rational design of new analogues of this compound with potentially superior biological potency and improved pharmacological profiles.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Complex Analogues

Currently, there are no publicly available, detailed synthetic methodologies specifically reported for 4-Chloro-2-(3-trifluoromethoxyphenyl)benzoic Acid or its complex analogues. Research in this area would need to commence with the development and optimization of a reliable synthetic route to the core molecule itself. Future investigations could then focus on methodologies to generate a library of analogues with diverse structural modifications. Such research might explore:

Late-stage functionalization: Developing methods for the selective modification of the aromatic rings to introduce a variety of substituents.

Novel coupling strategies: Investigating new cross-coupling reactions to efficiently construct the biaryl linkage.

Flow chemistry approaches: Exploring continuous manufacturing processes for a safer and more scalable synthesis.

The development of these methodologies would be crucial for enabling structure-activity relationship (SAR) studies.

Identification of Undiscovered Biological Targets and Pathways

There is no available information in the scientific literature detailing the biological targets or pathways of this compound. The initial steps in this research direction would involve broad biological screening to identify any potential bioactivity. Future research could then focus on:

High-throughput screening (HTS): Testing the compound against a wide range of biological targets to identify initial hits.

Phenotypic screening: Assessing the effect of the compound on various cell-based models to uncover novel biological responses.

Target deconvolution: Once a biological effect is observed, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular target(s).

Without any foundational biological data, the exploration of its therapeutic potential remains an open field of inquiry.

Application of Advanced Computational Methods for Predictive Design

The application of advanced computational methods for the predictive design of analogues of this compound is contingent on the prior identification of a biological target. As no such target has been reported, computational studies are currently speculative. Once a target is identified, future research in this area could involve:

Molecular docking: Simulating the binding of the compound and its virtual analogues to the active site of the identified target to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models to correlate the structural features of analogues with their biological activity, guiding the design of more potent compounds.

Molecular dynamics (MD) simulations: Simulating the dynamic behavior of the compound-target complex to understand the stability of the interaction and the role of conformational changes.

These computational approaches would be invaluable in accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Strategic Integration of this compound as a Building Block in Complex Chemical Synthesis

While related halogenated benzoic acids have been utilized as building blocks in the synthesis of complex molecules, there is no specific information available on the strategic integration of this compound for this purpose. Future research could explore its utility as a scaffold for the synthesis of:

Novel pharmaceuticals: Incorporating the molecule into larger structures to develop new therapeutic agents.

Agrochemicals: Using it as a key intermediate for the synthesis of new herbicides, fungicides, or insecticides.

Functional materials: Exploring its potential in the development of materials with novel electronic or photophysical properties.

The viability of this compound as a versatile building block will depend on its reactivity, stability, and the accessibility of its synthetic route.

Q & A

Q. What are the common synthetic routes for 4-chloro-2-(3-trifluoromethoxyphenyl)benzoic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Chlorination of a benzoic acid precursor using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the chloro substituent .

- Step 2 : Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution or coupling reactions. For example, copper-mediated Ullmann coupling can attach the 3-trifluoromethoxyphenyl moiety to the benzoic acid backbone .

- Step 3 : Purification via recrystallization or column chromatography. Confirmation of structure is achieved using NMR and LC-MS .

Q. How is the compound structurally characterized in academic research?

Key methods include:

- NMR Spectroscopy : , , and -NMR to confirm substitution patterns and electronic environments. For example, the trifluoromethoxy group shows distinct -NMR signals at δ -55 to -60 ppm .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M-H]⁻ at m/z 329.02) .

- X-ray Crystallography : Rarely reported due to challenges in crystallization, but critical for absolute configuration determination in analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from:

- Solvent effects : For example, DMSO-d₆ may cause peak broadening for acidic protons. Cross-validate data using CDCl₃ or MeOD .

- Impurity profiles : Trace intermediates (e.g., unreacted chlorinated precursors) can alter spectral baselines. Use preparative HPLC to isolate pure batches .

- Isomeric interference : Confirm regioselectivity of substitution via 2D NMR (e.g., NOESY) or computational modeling (DFT) .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst selection : Replace FeCl₃ with milder catalysts (e.g., AlCl₃) to reduce side reactions during chlorination .

- Microwave-assisted synthesis : Reduces reaction time for coupling steps (e.g., from 24h to 2h at 120°C) .

- Flow chemistry : Minimizes decomposition of heat-sensitive intermediates like trifluoromethoxy-containing fragments .

Q. What biological activities are associated with this compound?

- TRPM4 channel inhibition : The chloro and trifluoromethoxy groups enhance binding to the TRPM4 ion channel (IC₅₀ ~1.5 μM), relevant in prostate cancer and cardiac arrhythmia studies .

- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (MIC 8–16 μg/mL) via disruption of membrane integrity .

Q. How does the compound’s stability vary under different storage conditions?

Q. What advanced analytical methods detect trace impurities?

Q. How does substituent position affect activity in SAR studies?

Q. What challenges arise in scaling up the synthesis?

- Exothermic reactions : Chlorination steps require precise temperature control (<5°C) to avoid runaway reactions .

- Waste management : HF generation during trifluoromethoxy group synthesis necessitates specialized scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.